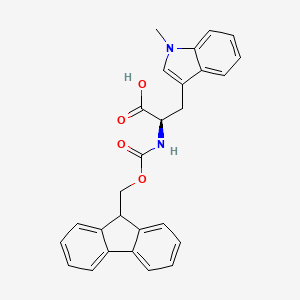

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid

Vue d'ensemble

Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid is a complex organic compound often used in peptide synthesis. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly employed in solid-phase peptide synthesis (SPPS) to protect amino groups during the assembly of peptides. The compound also includes an indole ring, which is a structural motif found in many biologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid typically involves several steps:

Fmoc Protection: The initial step often involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Indole Introduction: The indole ring is introduced through a coupling reaction, often using a reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxyl group for nucleophilic attack by the indole derivative.

Final Assembly: The final product is obtained by deprotecting the Fmoc group under basic conditions, typically using piperidine in dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using automated peptide synthesizers. These machines can handle the repetitive steps of Fmoc protection and deprotection, as well as the coupling reactions, with high efficiency and precision.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The indole ring can undergo oxidation reactions, often forming oxindole derivatives.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The compound can participate in substitution reactions, particularly at the indole nitrogen or the fluorenyl ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution can be facilitated by reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Oxindole derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted indole or fluorenyl derivatives.

Applications De Recherche Scientifique

Drug Development

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid is primarily utilized in the synthesis of peptide-based therapeutics. Its structure allows for the introduction of indole moieties, which are known for their biological activity, including anti-cancer and anti-inflammatory properties.

Case Study: Synthesis of Indole Derivatives

In a study focused on synthesizing indole derivatives for anti-cancer activity, FMOC-D-Trp(ME)-OH was employed as a key intermediate. The indole ring enhances the interaction with biological targets, leading to improved efficacy in cell line assays.

Peptide Synthesis

The compound serves as a protecting group in peptide synthesis, particularly for tryptophan residues. The fluorenylmethoxycarbonyl (FMOC) group is widely used due to its stability under basic conditions and ease of removal under mild acidic conditions.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Stability | Removal Conditions | Application |

|---|---|---|---|

| FMOC | High | Mild Acid | Tryptophan |

| Boc | Moderate | Strong Acid | Lysine |

| Z | Low | Mild Base | Arginine |

Enzyme Inhibition Studies

Research has demonstrated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For example, its application in studying tryptophan metabolism has provided insights into enzyme kinetics and regulation.

Case Study: Tryptophan Metabolism

A study conducted on the inhibition of tryptophan hydroxylase revealed that derivatives of FMOC-D-Trp(ME)-OH effectively modulate enzyme activity, offering potential therapeutic avenues for mood disorders linked to serotonin levels.

Protein Labeling and Imaging

The compound has also found applications in protein labeling techniques due to its fluorescent properties when conjugated with specific probes. This facilitates the tracking of proteins within cellular systems.

Mécanisme D'action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The indole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which are crucial in the formation of peptide structures.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar in structure but with a phenyl group instead of an indole ring.

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-naphthyl)propanoic acid: Contains a naphthyl group instead of an indole ring.

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: Features a hydroxyphenyl group.

Uniqueness

The presence of the indole ring in ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid makes it unique compared to other similar compounds. The indole ring is a versatile structural motif that can engage in various interactions, making this compound particularly useful in the synthesis of peptides with specific biological activities.

Activité Biologique

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid is a compound characterized by its unique structure, which incorporates an indole moiety and a fluorenylmethoxycarbonyl (Fmoc) group. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Features:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The indole structure is known for its ability to participate in hydrogen bonding and π-stacking interactions, making it a versatile scaffold for drug design.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other indole derivatives that have shown activity against various targets, including histone deacetylases (HDACs).

- Receptor Modulation : It may act as a modulator for certain receptors, potentially influencing signal transduction pathways related to cancer and inflammation.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The following table summarizes some relevant findings related to indole derivatives:

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Indole derivative A | Anticancer | 5.0 | |

| Indole derivative B | Antibacterial | 12.0 | |

| Indole derivative C | Anti-inflammatory | 7.5 |

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this compound:

- Anticancer Activity : A study demonstrated that indole-containing compounds could inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of signaling pathways .

- Antibacterial Properties : Research has shown that indole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .

- Anti-inflammatory Effects : Compounds similar to (R)-2 have been reported to reduce inflammation in various models, indicating their potential utility in managing inflammatory diseases .

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylindol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-29-15-17(18-8-6-7-13-25(18)29)14-24(26(30)31)28-27(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23-24H,14,16H2,1H3,(H,28,32)(H,30,31)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPXIUSEXJJUGT-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40719301 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-methyl-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168471-22-5 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-methyl-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.